molecular formula C30H24ClNO5 B14138179 Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate CAS No. 878007-05-7

Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate

Cat. No.: B14138179
CAS No.: 878007-05-7
M. Wt: 514.0 g/mol
InChI Key: RPHLJWMSTGJITD-GXDHUFHOSA-N
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Description

Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate is a complex organic compound with the molecular formula C30H24ClNO5. It is known for its unique structure, which includes a quinoline moiety and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the ethenyl group: This step involves the Heck reaction, where the quinoline derivative is coupled with a suitable vinyl halide in the presence of a palladium catalyst.

    Formation of the benzoyl group: This can be done through Friedel-Crafts acylation, where the quinoline derivative is reacted with benzoyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents

Major Products Formed

Scientific Research Applications

Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate is unique due to its combination of a quinoline moiety with a benzoate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

878007-05-7

Molecular Formula

C30H24ClNO5

Molecular Weight

514.0 g/mol

IUPAC Name

methyl 2-[2-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl]-3-methoxy-3-oxopropyl]benzoate

InChI

InChI=1S/C30H24ClNO5/c1-36-29(34)25-9-4-3-7-21(25)17-26(30(35)37-2)28(33)22-8-5-6-19(16-22)10-14-24-15-12-20-11-13-23(31)18-27(20)32-24/h3-16,18,26H,17H2,1-2H3/b14-10+

InChI Key

RPHLJWMSTGJITD-GXDHUFHOSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1CC(C(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=CC=C1CC(C(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)OC

Origin of Product

United States

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